7-(2-methoxyethyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused heterocyclic core. The structure features a 2-methoxyethyl group at position 7 and a pyridin-4-yl substituent at position 2. These substitutions are critical for modulating physicochemical properties such as solubility, lipophilicity, and binding affinity. The pyridinyl group may facilitate π-π stacking interactions in biological targets, while the methoxyethyl chain enhances aqueous solubility through polar ether linkages .
Properties
IUPAC Name |
11-(2-methoxyethyl)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-24-9-8-21-7-4-13-12(15(21)23)10-18-16-19-14(20-22(13)16)11-2-5-17-6-3-11/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBKXIFGDVEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and inferred properties:
Structural and Functional Differences
- Substituent Effects: The target compound’s pyridin-4-yl group at position 2 contrasts with phenyl (MK66) or methylfuran (Compound 3). The 2-methoxyethyl chain at position 7 differs from bulkier groups like hexyl (Compound 32) or trifluoromethyl (Compound 4n), balancing lipophilicity and solubility .
- Core Variations: Dihydro derivatives (e.g., Compound 4n) exhibit partial saturation, altering conformational flexibility compared to the fully aromatic target compound . Pyrazolo-pyrimidinones (MK66) lack the triazole ring, reducing hydrogen-bonding capacity but retaining aryl-binding motifs .
- Multicomponent reactions () enable regioselective substitutions, critical for optimizing bioactivity .
Pharmacological and Physicochemical Insights
- Solubility : The target compound’s methoxyethyl group likely enhances aqueous solubility compared to hexyl (Compound 32) or trifluoromethyl (Compound 4n) substituents, which increase logP values .
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in Compound 4n) resist oxidative metabolism, whereas the pyridinyl group in the target compound may undergo CYP450-mediated modifications .
- Bioactivity: Triazolopyrimidinones are frequently explored as kinase inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
